molecular formula C17H9Cl2NO2 B2705458 Benzamide, N-(1,4-dihydro-2,3-dichloro-4-oxo-1-naphthylidene)- CAS No. 307553-57-7

Benzamide, N-(1,4-dihydro-2,3-dichloro-4-oxo-1-naphthylidene)-

Cat. No. B2705458
M. Wt: 330.16
InChI Key: HABYMUVRSBYYDJ-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Benzamide, N-(1,4-dihydro-2,3-dichloro-4-oxo-1-naphthylidene)-” is a chemical compound with the molecular formula C17H9Cl2NO2. It is available for research use. It is a derivative of Benzamide, which is an organic compound with the chemical formula of C7H7NO . Benzamide is the simplest amide derivative of benzoic acid .


Synthesis Analysis

The synthesis of benzamide derivatives has been reported in the literature . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involved synthesizing benzamide compounds starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

Scientific Research Applications

Antiarrhythmic Drug Development

Research has shown that derivatives of benzamide, including compounds with trifluoroethoxy ring substituents, have been prepared and evaluated as antiarrhythmic agents. These studies reveal that the antiarrhythmic activity depends significantly on the structure of the compound, specifically the number and position of trifluoroethoxy groups, demonstrating the potential of specific benzamide derivatives in antiarrhythmic drug development (E. H. Banitt, W. Coyne, J. R. Schmid, A. Mendel, 1975).

Anticancer Evaluation

Further research into the structure and synthesis of benzamide derivatives has identified their potential in anticancer applications. For instance, studies involving the synthesis of 1,3,4-oxadiazole derivatives from Schiff base and their evaluation on various cancer cell lines have found compounds with moderate to high activity against breast cancer cells, highlighting the therapeutic potential of these compounds in cancer treatment (Salahuddin, M. Shaharyar, A. Mazumder, M. Ahsan, 2014).

Material Science and Sensing Applications

Benzamide derivatives have also been explored in material science, particularly in the development of molecular gels and fluorescent films for vapor detection. One study demonstrated the successful derivatization of naphthalene diimide into a low-molecular mass gelator for creating fluorescent films sensitive to aniline vapor, showcasing the utility of benzamide derivatives in developing advanced sensing materials (Jiayun Fan, Xingmao Chang, Meixia He, Congdi Shang, G. Wang, Shiwei Yin, Haonan Peng, Yu Fang, 2016).

Herbicidal Applications

Research into N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound related to the benzamide family, has demonstrated herbicidal activity against annual and perennial grasses. This indicates the potential of benzamide derivatives in agricultural applications, particularly in forage legumes, certain turf grasses, and cultivated crops (K. Viste, A. J. Cirovetti, B. Horrom, 1970).

properties

IUPAC Name

N-(2,3-dichloro-4-oxonaphthalen-1-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2NO2/c18-13-14(19)16(21)12-9-5-4-8-11(12)15(13)20-17(22)10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABYMUVRSBYYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=C2C3=CC=CC=C3C(=O)C(=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, N-(1,4-dihydro-2,3-dichloro-4-oxo-1-naphthylidene)-

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